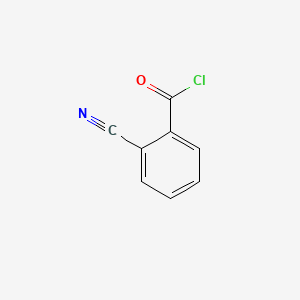

Chlorure de 2-cyanobenzoyle

Vue d'ensemble

Description

2-Cyanobenzoyl chloride (2-CBC) is an important organic compound used in various scientific research applications. It is a white crystalline solid with a molecular formula of C7H3ClNO2 and a molecular weight of 166.56 g/mol. 2-CBC is a versatile reagent used in the synthesis of pharmaceuticals, dyes, and other organic compounds. It is also used in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleosides. Furthermore, 2-CBC has been used to study the structure and function of proteins, enzymes, and other biological molecules.

Applications De Recherche Scientifique

Synthèse d'esters benzoïques substitués

Il a été utilisé dans la synthèse d'esters benzoïques substitués . Ces esters sont souvent utilisés dans une variété de réactions chimiques en raison de leur stabilité et de leur réactivité .

Étude du comportement à l'état excité

Le chlorure de 2-cyanobenzoyle a été utilisé pour étudier le comportement à l'état excité des esters benzoïques substitués . Cela peut fournir des informations précieuses sur les propriétés photophysiques de ces composés .

Intermédiaire en synthèse chimique

En tant qu'intermédiaire chimique polyvalent, le this compound peut être utilisé dans la synthèse d'une large gamme d'autres composés chimiques . Sa réactivité en fait un outil précieux dans le domaine de la chimie synthétique .

Recherche et développement

Le this compound est souvent utilisé dans les milieux de recherche et développement, en particulier dans le domaine de la chimie organique . Ses propriétés en font un composé utile pour explorer de nouvelles réactions et développer de nouvelles méthodologies synthétiques .

Safety and Hazards

2-Cyanobenzoyl chloride is classified as Acute Tox. 4 Oral - Eye Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes severe skin burns and eye damage . Safety measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Relevant Papers One relevant paper titled “Anion complexation with cyanobenzoyl substituted first and second” discusses the anion complexation properties of two new tripodal amide receptors synthesized from the reaction of cyanobenzoyl acid chloride .

Analyse Biochimique

Biochemical Properties

2-Cyanobenzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive chloride group. This interaction often leads to the formation of amides, esters, and other derivatives. For instance, 2-Cyanobenzoyl chloride can react with amines to form amides, which are essential in peptide synthesis. The compound’s ability to form stable bonds with biomolecules makes it valuable in biochemical research and drug development .

Cellular Effects

2-Cyanobenzoyl chloride has notable effects on various types of cells and cellular processes. It influences cell function by modifying proteins and enzymes through acylation reactions. These modifications can impact cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of proteins by 2-Cyanobenzoyl chloride can alter their activity, stability, and interactions with other cellular components. This compound’s ability to modify cellular proteins makes it a useful tool in studying cellular processes and developing therapeutic agents .

Molecular Mechanism

The molecular mechanism of 2-Cyanobenzoyl chloride involves its reactive chloride group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to acylate proteins, enzymes, and other biomolecules, leading to changes in their function. For instance, the acylation of enzymes by 2-Cyanobenzoyl chloride can result in enzyme inhibition or activation, depending on the specific enzyme and the site of modification. Additionally, this compound can influence gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Cyanobenzoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2-cyanobenzoic acid and hydrochloric acid. This degradation can affect its long-term impact on cellular function. In in vitro and in vivo studies, the temporal effects of 2-Cyanobenzoyl chloride are monitored to understand its stability and potential long-term effects on cells and tissues .

Dosage Effects in Animal Models

The effects of 2-Cyanobenzoyl chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. In animal studies, threshold effects are observed, where a certain dosage is required to elicit a measurable response. At high doses, 2-Cyanobenzoyl chloride can exhibit toxic or adverse effects, such as cellular damage and disruption of metabolic processes. These dosage-dependent effects are crucial for determining the compound’s safety and efficacy in therapeutic applications .

Metabolic Pathways

2-Cyanobenzoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound undergoes phase I metabolism, which includes oxidation, reduction, and hydrolysis reactions. These reactions convert 2-Cyanobenzoyl chloride into more polar metabolites, facilitating its excretion from the body. Additionally, the compound can influence metabolic flux and metabolite levels by modifying key enzymes involved in metabolic pathways .

Transport and Distribution

Within cells and tissues, 2-Cyanobenzoyl chloride is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. For example, 2-Cyanobenzoyl chloride may bind to transport proteins that facilitate its entry into cells and its distribution to target sites. Understanding the transport and distribution of this compound is essential for optimizing its use in biochemical research and therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Cyanobenzoyl chloride is influenced by its chemical properties and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, 2-Cyanobenzoyl chloride may localize to the endoplasmic reticulum or mitochondria, where it can exert its biochemical effects. Studying the subcellular localization of this compound provides insights into its mechanisms of action and potential therapeutic applications .

Propriétés

IUPAC Name |

2-cyanobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClNO/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNAQENUCOFEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10182003 | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27611-63-8 | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27611-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027611638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Cyanobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10182003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-cyanobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

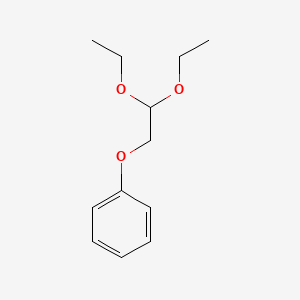

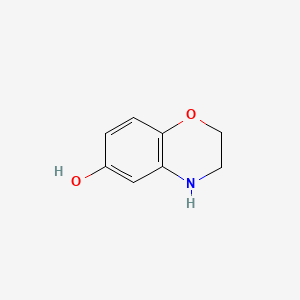

Synthesis routes and methods I

Procedure details

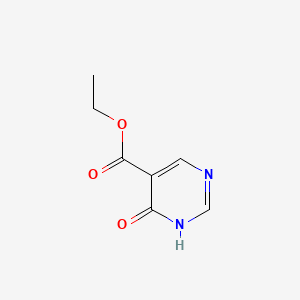

Synthesis routes and methods II

Procedure details

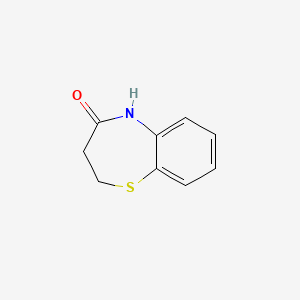

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

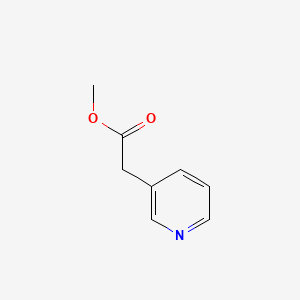

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)